tert-Butyl (3-formylpyridin-2-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection of functional groups, as well as various coupling reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, tert-butyl carbazole derivatives have been synthesized and found to play a crucial role in the formation of organogels, which are important for the development of chemosensors .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group, which can influence the physical and chemical properties of the compound. For instance, the tert-butyl group has been shown to be important for the self-assembly of molecules into a lamellar structure in the gel state . The presence of the tert-butyl group can also affect the reactivity and stability of the compound, as seen in the synthesis of tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical reactions, including those that lead to the formation of gels, as well as reactions with organometallics to give N-(Boc)hydroxylamines . The tert-butyl group can also influence the reactivity of the compound in the context of complexation reactions, as demonstrated by the synthesis of tert-butylcalix arene derivatives for lanthanide complexation .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group and the other functional groups present in the molecule. For example, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells has been shown to significantly improve their performance by affecting the surface charge of TiO2 and decreasing the recombination of electrons . The tert-butyl group can also enhance the volatility and solubility of the compound, which is important for its application in various chemical processes.
Scientific Research Applications
Environmental Applications and Behavior
Synthetic Phenolic Antioxidants, similar to tert-Butyl (3-formylpyridin-2-yl)carbamate, are known for their use in various industrial and commercial products to prolong shelf life. Studies have indicated the occurrence of such compounds in different environmental matrices and human tissues. Notably, some transformation products detected in the environment and humans may exhibit higher toxicity than the parent compounds. This finding underscores the need for research into novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Methyl tert-butyl ether (MTBE) and related compounds, which share chemical characteristics with tert-Butyl (3-formylpyridin-2-yl)carbamate, have been investigated for their environmental occurrence and fate. These compounds are used as gasoline additives and have significant implications for environmental pollution and biodegradation processes (Thornton et al., 2020).
Biodegradation and Remediation
- Studies on the biodegradation of ethers like MTBE, which share structural similarities with tert-Butyl (3-formylpyridin-2-yl)carbamate, have revealed the potential for microbial degradation under specific conditions. These findings are crucial for developing strategies for environmental remediation and understanding the microbial pathways involved in the degradation process (Fiorenza & Rifai, 2003).
Catalysis and Chemical Synthesis
- Research has focused on improving catalytic processes for synthesizing ethers, where compounds like tert-Butyl (3-formylpyridin-2-yl)carbamate could play a role. Understanding the reaction mechanisms and conditions for etherification processes is crucial for optimizing yield and efficiency in industrial applications (Palanychamy et al., 2022).
Biotechnological Applications
- The use of chiral sulfinamides, akin to tert-Butyl (3-formylpyridin-2-yl)carbamate, in the stereoselective synthesis of amines and derivatives like N-heterocycles has garnered attention in recent years. These compounds are pivotal in synthesizing structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are significant in various natural products and therapeutic compounds (Philip et al., 2020).
properties
IUPAC Name |
tert-butyl N-(3-formylpyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKXJBJFXPXMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557012 | |
Record name | tert-Butyl (3-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-formylpyridin-2-yl)carbamate | |
CAS RN |
116026-94-9 | |
Record name | tert-Butyl (3-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-formylpyridin-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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